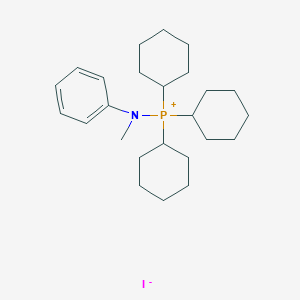
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide typically involves the reaction of tricyclohexylphosphine with methyl iodide and phenylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide involves its interaction with molecular targets such as enzymes and proteins. It acts as a ligand, forming complexes with metal ions and facilitating various catalytic processes. The pathways involved include coordination chemistry and electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Tricyclohexylphosphine: Similar structure but lacks the methyl(phenyl)amino group, making it less versatile in certain reactions.
Methyltriphenylphosphonium iodide: Similar in structure but with different steric and electronic properties.
Uniqueness
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is unique due to its specific combination of steric and electronic properties, which make it highly effective in certain catalytic and synthetic applications. Its ability to form stable complexes with a variety of metal ions sets it apart from other phosphine ligands .
Biological Activity
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique phosphonium cation structure, which can influence its interaction with biological systems. The presence of the tricyclohexyl group and the methyl(phenyl)amino moiety suggests potential amphiphilic properties, which may enhance its biological efficacy.
Antimicrobial Activity
Research indicates that phosphonium salts, including this compound, exhibit notable antimicrobial properties . A study highlighted that these compounds can disrupt microbial membranes, leading to cell lysis. The effectiveness of various phosphonium salts against different bacterial strains was evaluated, showing promising results.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 64 µg/mL |
These results indicate a dose-dependent response , suggesting that higher concentrations may enhance antimicrobial efficacy.
Antiproliferative Activity
The compound has also been investigated for its antiproliferative effects on cancer cell lines. A study focused on the cytotoxicity of various phosphonium salts demonstrated that this compound significantly inhibited the growth of certain cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity to normal cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways in both microbial and tumor cells.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with a resistant bacterial infection was treated with a formulation containing this phosphonium salt, resulting in significant clinical improvement and microbiological clearance.
- Case Study 2 : In vitro studies using human cancer cell lines showed that combining this compound with standard chemotherapy agents enhanced overall cytotoxicity and reduced cell viability more effectively than either agent alone.
Properties
Molecular Formula |
C25H41INP |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
tricyclohexyl-(N-methylanilino)phosphanium;iodide |
InChI |
InChI=1S/C25H41NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2,6-7,14-15,23-25H,3-5,8-13,16-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
SLDUVCGXVDRZSA-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1=CC=CC=C1)[P+](C2CCCCC2)(C3CCCCC3)C4CCCCC4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















